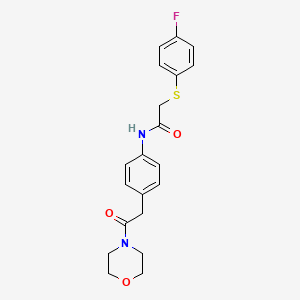
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate is a chemical compound with the molecular formula C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups. The tert-butyl group is attached to the acetate moiety, providing steric hindrance and influencing the compound’s reactivity.
Preparation Methods
The synthesis of tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate typically involves the reaction of tert-butyl acetate with a suitable triazolidine precursor. One common synthetic route includes the reaction of tert-butyl bromoacetate with 1,2,4-triazolidine-3,5-dione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetate moiety, where nucleophiles such as amines or thiols replace the acetate group, forming new derivatives.
Scientific Research Applications
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)propionate: Similar structure but with a propionate group instead of an acetate group.
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)butyrate: Similar structure but with a butyrate group instead of an acetate group.
Tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)valerate: Similar structure but with a valerate group instead of an acetate group.
Properties
IUPAC Name |
tert-butyl 2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c1-8(2,3)15-5(12)4-11-6(13)9-10-7(11)14/h4H2,1-3H3,(H,9,13)(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYCFTYSLHZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)NNC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-Methyl-1,3-dioxolan-2-yl)butyl]prop-2-enamide](/img/structure/B2767886.png)
![[1-(4-Chlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2767887.png)
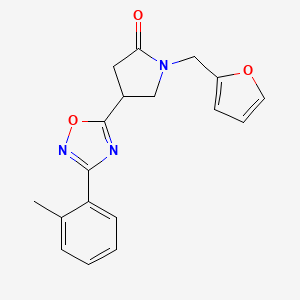
![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2767890.png)
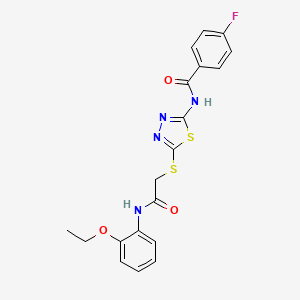
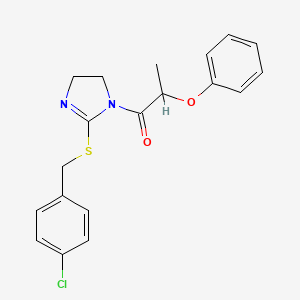
![(2E)-3-(pyridin-4-yl)-2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazol-3-yl}prop-2-enenitrile](/img/structure/B2767899.png)
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767900.png)
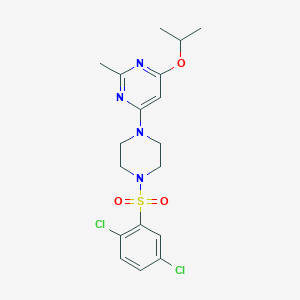
![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2767903.png)
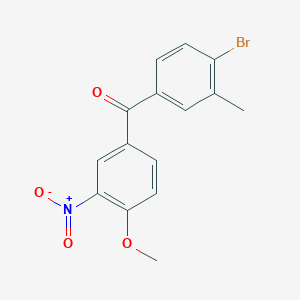
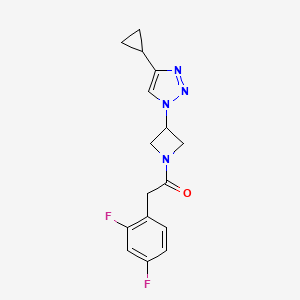
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2767908.png)
